molecular formula C20H19N5O2 B1574387 RG7167

RG7167

カタログ番号: B1574387
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

RG7167 (also referred to as RO4987655 or CIF) is a selective MEK (mitogen-activated protein kinase kinase) inhibitor developed for oncology applications, particularly targeting tumors driven by dysregulated MAPK pathway signaling. Synthesized by Chugai Pharmaceuticals and investigated extensively by Hoffmann-La Roche, RG7167 inhibits MEK1/2, key components of the RAS-RAF-MEK-ERK signaling cascade, which is frequently hyperactivated in cancers such as melanoma and colorectal carcinoma .

Preclinical studies demonstrated that RG7167 suppresses ERK phosphorylation, thereby inhibiting tumor cell proliferation. Notably, RG7167 exhibits a unique mechanism of action: it activates the AKT pathway in BRAF wild-type cells by blocking ERK-dependent negative feedback loops, leading to pAKT induction. However, this effect is absent in BRAFV600E-mutant cells due to mTORC2 complex disruption, highlighting its context-dependent efficacy . As of 2014, RG7167 was in Phase I clinical trials for solid tumors, positioning it as an early-stage investigational agent .

特性

分子式

C20H19N5O2

外観

Solid powder

同義語

RG7167;  RG 7167;  RG-7167;  CIF; NONE

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

RG7167 belongs to a class of ATP-noncompetitive MEK inhibitors. Below is a comparative analysis with other MEK inhibitors in development or approved as of 2014–2016:

Key MEK Inhibitors and Their Status

Compound Development Phase (as of 2014–2016) Key Characteristics
RG7167 Phase I Activates AKT in BRAF wild-type cells; no pAKT induction in BRAFV600E mutants .
Trametinib Approved (2013) First FDA-approved MEK inhibitor; used in BRAF-mutant melanoma .
Cobimetinib Phase III Combined with BRAF inhibitor vemurafenib; enhances progression-free survival .
MEK162 Phase III Active in NRAS-mutant melanoma; synergizes with PI3K inhibitors .
Pimasertib Phase II Shows activity in ovarian and pancreatic cancers; high selectivity for MEK1/2 .
TAK-733 Phase I Structural analog of trametinib; potent in vitro efficacy .

Mechanistic and Clinical Differences

  • Feedback Loop Modulation : Unlike trametinib or cobimetinib, RG7167 uniquely induces AKT activation in BRAF wild-type cells, a double-edged sword that may promote resistance in some contexts .
  • BRAF Mutation Selectivity : Trametinib and cobimetinib are effective in BRAF-mutant tumors, whereas RG7167’s efficacy is blunted in BRAFV600E models due to mTORC2 dysfunction .
  • Clinical Progress: Trametinib and cobimetinib advanced to late-stage trials due to robust monotherapy or combination activity, while RG7167 remained in Phase I, reflecting its narrower therapeutic window or unresolved toxicity concerns .

Research Findings and Implications

Preclinical Data on RG7167

  • Co-treatment with rapamycin reversed RG7167-induced pAKT, confirming mTORC2’s role in this feedback mechanism .

Clinical Potential and Limitations

  • RG7167’s dual modulation of MEK and AKT pathways may limit its utility in BRAF-mutant cancers but could be exploitable in RAS-driven tumors with intact mTORC2 signaling.
  • Competitors like cobimetinib and MEK162 have broader applicability, as they avoid paradoxical pathway activation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。